1-Chloro-3-O-trityl-2-propanol

Description

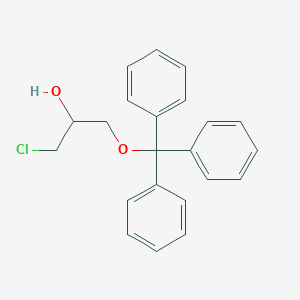

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-trityloxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClO2/c23-16-21(24)17-25-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21,24H,16-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISNDAHXJEUZARI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00502276 | |

| Record name | 1-Chloro-3-(triphenylmethoxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00502276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69161-74-6 | |

| Record name | 1-Chloro-3-(triphenylmethoxy)-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69161-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-3-(triphenylmethoxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00502276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 1 Chloro 3 O Trityl 2 Propanol

Pathways to the 1-Chloro-2-propanol (B90593) Core Structure

The foundational precursor for 1-Chloro-3-O-trityl-2-propanol is a chloroalcohol, most commonly 3-chloro-1,2-propanediol (B139630), which contains the required 1-chloro-2-propanol structural motif. Several synthetic strategies exist to produce this core structure, primarily utilizing glycerol (B35011), epichlorohydrin (B41342), or Prins-type reactions.

With the increasing availability of glycerol as a byproduct of biodiesel production, its conversion into value-added chemicals like chloropropanols has become an area of significant research interest. researchgate.netrsc.org Direct hydrochlorination of glycerol is a primary route to dichloropropanols and monochloropropanediols. rsc.org

The hydrochlorination of glycerol with hydrogen chloride (HCl) is a reaction that can yield a mixture of products, including the desired 3-chloro-1,2-propanediol (3-MCPD), its isomer 2-chloro-1,3-propanediol (B29967) (2-MCPD), and the dichlorinated products 1,3-dichloro-2-propanol (B29581) (1,3-DCP) and 2,3-dichloro-1-propanol (B139626) (2,3-DCP). rsc.orgscielo.br The reaction generally proceeds through an acid-catalyzed mechanism where a hydroxyl group is protonated, forming a good leaving group (water), which is subsequently displaced by a chloride ion via nucleophilic substitution.

The selectivity of the reaction is a critical challenge. The primary hydroxyl groups of glycerol are generally more reactive than the secondary one, leading to a preference for the formation of 1-monochloropropanediol (specifically, 3-chloro-1,2-propanediol) over 2-monochloropropanediol. rsc.org Further reaction can lead to the formation of dichlorohydrins, with 1,3-DCP often being a major product. researchgate.net A proposed reaction mechanism when using carboxylic acids as catalysts involves an initial esterification step, followed by the formation of an epoxide intermediate, which then undergoes halogenation. acs.org

To improve reaction rates and selectivity, various catalytic systems have been developed. Carboxylic acids, such as acetic acid, are commonly used as catalysts. researchgate.netrsc.orgacs.org The reaction is thought to proceed via the formation of a glycerol-ester intermediate which facilitates the chlorination process. acs.org Studies have investigated a range of carboxylic acids, including acetic, propionic, and malonic acids, to optimize the synthesis of 1,3-DCP. researchgate.netresearchgate.net

More recently, Brønsted acidic ionic liquids have emerged as effective and potentially recyclable catalysts for glycerol chlorination. scielo.brscielo.br These catalysts, composed of organic cations like 1-butyl-3-methylimidazolium ([Bmim]+) and anions like hydrogen sulfate (B86663) (HSO₄⁻) or dihydrogen phosphate (B84403) (H₂PO₄⁻), can provide high catalytic activity. scielo.brscielo.br The acidity of the ionic liquid, largely determined by the anion, plays a crucial role, with HSO₄⁻-based liquids generally showing higher activity than H₂PO₄⁻-based ones. scielo.br The steric effects of the ionic liquids may also influence the selectivity of the chlorination products. scielo.br Research has shown that under optimized conditions with [Bmim]HSO₄ as a catalyst, high yields of 3-MCPD can be achieved. scielo.br

Table 1: Performance of Brønsted Acidic Ionic Liquid Catalysts in Glycerol Chlorination Reaction Conditions: 110 °C, 3 hours, catalyst loading of 0.75 mol kg⁻¹ glycerol.

| Catalyst | Cation | Anion | Glycerol Conversion (%) scielo.br |

| [Bmim]HSO₄ | 1-butyl-3-methylimidazolium | HSO₄⁻ | 66.29 |

| [BPy]HSO₄ | 1-butylpyridinium | HSO₄⁻ | 65.04 |

| [N₂₂₂₄]HSO₄ | triethylbutylammonium | HSO₄⁻ | 63.92 |

| [Bmim]H₂PO₄ | 1-butyl-3-methylimidazolium | H₂PO₄⁻ | 58.73 |

| [BPy]H₂PO₄ | 1-butylpyridinium | H₂PO₄⁻ | 56.57 |

| [N₂₂₂₄]H₂PO₄ | triethylbutylammonium | H₂PO₄⁻ | 50.25 |

| No Catalyst | - | - | 27.59 |

Epichlorohydrin, an organochlorine compound containing an epoxide ring, is a versatile and fundamental building block in organic synthesis. wikipedia.orgatamanchemicals.com It serves as a key precursor in the production of epoxy resins and synthetic glycerol. wikipedia.org Traditionally, epichlorohydrin is manufactured from allyl chloride via a two-step process involving the addition of hypochlorous acid to form a mixture of dichloropropanol (B8674427) isomers, followed by dehydrochlorination with a base to form the epoxide ring. wikipedia.org

Epichlorohydrin is structurally related to chloroalcohols and can be used to synthesize them. For example, the acid-catalyzed ring-opening of epichlorohydrin with water can produce 3-chloro-1,2-propanediol (3-MCPD). google.com Conversely, 3-MCPD can be converted to epichlorohydrin by treatment with a base. This close chemical relationship makes epichlorohydrin and its derivatives central to the synthesis of the 1-chloro-2-propanol core structure.

The Prins reaction is an organic reaction that involves the electrophilic addition of an aldehyde or ketone to an alkene, catalyzed by a protic or Lewis acid. wikipedia.orgorganic-chemistry.org The outcome of the reaction is highly dependent on the specific conditions and nucleophiles present. jk-sci.com When the reaction is performed in the presence of a chloride source, it can lead to the formation of chloroalcohols.

This variant, known as the halo-Prins reaction, often employs a Lewis acid like stannic chloride or boron trifluoride, where a halogen acts as the nucleophile that combines with the carbocation intermediate formed after the initial addition. wikipedia.org For instance, a one-pot synthesis of 3-chloro-3-arylpropanols has been developed by reacting styrenes with methylene (B1212753) diacetate (as a formaldehyde (B43269) source) in the presence of boron trifluoride. metu.edu.tr This methodology demonstrates the utility of the Prins reaction in creating C-C bonds and incorporating both a hydroxyl and a chloro group, providing a potential, though less common, pathway to the 1-chloro-2-propanol core structure.

Chlorination of Glycerol and Glycerol Derivatives

Regioselective Introduction of the Trityl Protecting Group

Once the precursor, 3-chloro-1,2-propanediol, is obtained, the final step is the introduction of the trityl (triphenylmethyl, Tr) group. This protecting group is valued for its steric bulk, which allows for the regioselective protection of primary alcohols in the presence of secondary or tertiary alcohols.

In the case of 3-chloro-1,2-propanediol, there is a primary hydroxyl group at the C3 position and a secondary hydroxyl group at the C2 position. Due to the significant steric hindrance of the trityl group, it reacts preferentially with the less hindered primary hydroxyl group. This regioselectivity is key to the synthesis of this compound.

A reported method for this transformation involves the reaction of 3-chloro-1,2-propanediol with trityl chloride in the presence of a Lewis acid-based ionic liquid, 1-ethyl-3-methylimidazolium (B1214524) tetrachloroaluminate (EMIM·AlCl₄), which acts as an efficient and recyclable catalyst. acs.org This method achieves high yields for the tritylation of various alcohols, including the specific synthesis of 1-Chloro-3-trityloxy-propan-2-ol. acs.org The use of heterogeneous catalysts like Amberlyst-15 has also been shown to be effective for the regioselective tritylation of primary hydroxyl groups in sugar-based diols, further illustrating the principle of sterically-driven selectivity. researchgate.net

Table 2: Synthesis of this compound

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield (%) acs.org |

| 3-Chloro-1,2-propanediol | Trityl chloride | EMIM·AlCl₄ | This compound | 90 |

Tritylation of Alcohols: Mechanistic Considerations (e.g., SN1 pathways)

The introduction of the bulky trityl (triphenylmethyl) group is a common strategy for protecting primary alcohols. spcmc.ac.intotal-synthesis.com The reaction of an alcohol with trityl chloride does not proceed via a direct SN2 displacement, as this would require an attack on a sterically hindered quaternary carbon. Instead, the reaction follows an SN1 pathway. spcmc.ac.intotal-synthesis.comlibretexts.orgmasterorganicchemistry.commasterorganicchemistry.com

The mechanism involves the following steps:

Formation of the Trityl Cation: In the presence of a base like pyridine (B92270), which also serves to neutralize the HCl byproduct, trityl chloride dissociates to form a stable trityl carbocation. total-synthesis.comnih.gov The stability of this cation is attributed to the extensive resonance delocalization of the positive charge over the three phenyl rings.

Nucleophilic Attack: The primary alcohol, acting as a nucleophile, then attacks the electrophilic trityl carbocation. nih.govacs.org

Deprotonation: A final deprotonation step by the base yields the trityl ether and the pyridinium (B92312) salt.

This SN1 mechanism is favored for tertiary substrates and is a key principle in the selective protection of alcohols. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com

Catalytic Tritylation Strategies (e.g., Lewis acid-based ionic liquids)

To enhance the efficiency and selectivity of tritylation, various catalytic methods have been developed. A notable advancement is the use of Lewis acid-based ionic liquids, such as 1-ethyl-3-methylimidazolium tetrachloroaluminate (EMIM·AlCl₄). nih.govacs.orgacs.orgnih.govresearchgate.net These ionic liquids can act as both the catalyst and the reaction medium, offering several advantages including high yields, reusability, and simple workup procedures. nih.govacs.orgnih.gov

In this catalytic system, the Lewis acid (e.g., AlCl₃ within the ionic liquid) facilitates the formation of the trityl cation from triphenylmethanol (B194598) (Tr-OH) or its derivatives. nih.govacs.org The reaction proceeds efficiently at room temperature, and the catalyst can often be recycled for several runs with minimal loss of activity. nih.govacs.orgnih.gov Research has shown that solvents like dichloromethane (B109758) (DCM) are particularly effective for this reaction. nih.govacs.org

| Catalyst System | Substrate | Conditions | Yield | Reference |

| EMIM·AlCl₄ (5 mol%) | Benzyl (B1604629) alcohol | DCM, Room Temp | High | nih.govacs.orgacs.orgnih.gov |

| Amberlyst-15 | Sugar-based diols | Mild | High | tandfonline.comtandfonline.comresearchgate.net |

| FeCl₃ in ionic liquid | Various alcohols | Room Temp | Good | researchgate.net |

This table presents a selection of catalytic systems for the tritylation of alcohols.

Selective Protection of Primary vs. Secondary Hydroxyls in Polyols and Glycerol Derivatives

The steric bulk of the trityl group is a crucial factor that allows for the selective protection of primary hydroxyl groups over more sterically hindered secondary and tertiary hydroxyls. spcmc.ac.intotal-synthesis.com This regioselectivity is particularly important in the chemistry of polyols like glycerol derivatives. google.comgoogle.comnih.gov

In the case of 3-chloro-1,2-propanediol, the primary hydroxyl at the C-1 position is significantly more accessible than the secondary hydroxyl at the C-2 position. When reacting with trityl chloride, the trityl group will preferentially attach to the primary alcohol, leaving the secondary alcohol available for further reactions. google.comgoogle.com This selectivity is often achieved by carefully controlling the reaction conditions, such as using a stoichiometric amount (1 to 1.1 equivalents) of the tritylating agent to minimize the protection of the secondary hydroxyl group. google.comgoogle.com

Convergent and Divergent Synthetic Approaches to this compound

The synthesis of this compound itself is a linear process starting from 3-chloro-1,2-propanediol. However, this protected intermediate is a key component in both convergent and divergent synthetic strategies for more complex molecules. wikipedia.orgcaltech.eduresearchgate.netnih.gov

Divergent Synthesis: In a divergent approach, a central core molecule is prepared and then elaborated into a variety of different products. wikipedia.orgcaltech.edu this compound can serve as such a core. The free secondary hydroxyl group can be modified in various ways (e.g., acylation, alkylation) to create a library of related compounds. Subsequent deprotection of the trityl group would yield a series of substituted 1-chloro-2-propanol derivatives.

Convergent Synthesis: In a convergent synthesis, different fragments of a target molecule are prepared separately and then joined together in the later stages of the synthesis. nih.gov this compound can be one of these fragments. For instance, the secondary alcohol could be modified, and then the chloro group could be displaced by a larger, pre-synthesized molecular fragment to assemble a complex target molecule. This approach is generally more efficient for the synthesis of large and complex structures.

Impurity Profiling and Control Strategies in the Synthesis of this compound

Impurity profiling is a critical aspect of chemical synthesis, particularly in the pharmaceutical industry, to ensure the quality, safety, and efficacy of the final product. chromicent.deajprd.comijprajournal.comresearchgate.netbiomedres.us For the synthesis of this compound, several potential impurities must be monitored and controlled.

Potential Impurities and Their Sources:

| Impurity | Potential Source |

| Unreacted 3-chloro-1,2-propanediol | Incomplete reaction |

| 1-Chloro-2,3-di-O-trityl-propanediol | Over-reaction or non-selective tritylation |

| Triphenylmethanol | Byproduct of the tritylation reaction |

| Residual solvents (e.g., pyridine, DCM) | Incomplete removal after reaction workup |

| Degradation products | Instability of the product under certain conditions |

Control Strategies:

Stoichiometric Control: Precise control over the amount of trityl chloride used can minimize the formation of the di-tritylated impurity. google.comgoogle.com

Reaction Monitoring: Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to monitor the progress of the reaction and ensure the complete consumption of the starting material.

Purification: Column chromatography is a common method for separating the desired product from unreacted starting materials, byproducts, and other impurities.

Analytical Characterization: Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming the structure of the final product and identifying any impurities present. ijprajournal.com

By implementing these control strategies, it is possible to synthesize this compound with a high degree of purity, suitable for its intended applications in further organic synthesis.

Chemical Reactivity and Transformations of 1 Chloro 3 O Trityl 2 Propanol

Reactions Involving the Secondary Hydroxyl Functionality

The secondary hydroxyl group at the C-2 position of 1-Chloro-3-O-trityl-2-propanol is a prime site for a variety of chemical modifications, including esterification, etherification, oxidation, and nucleophilic substitution.

Esterification and Etherification Reactions

The secondary alcohol in this compound can be readily converted into esters and ethers, which are common transformations for protecting the hydroxyl group or for introducing new functionalities.

Esterification is typically achieved by reacting the alcohol with an acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a base. The base, often a tertiary amine like pyridine (B92270) or triethylamine, serves to neutralize the hydrogen chloride or carboxylic acid byproduct. For instance, the reaction with acetyl chloride would yield 1-Chloro-3-O-trityl-2-acetoxypropane.

| Acylating Agent | Base | Product |

| Acetyl chloride | Pyridine | 1-Chloro-3-O-trityl-2-acetoxypropane |

| Benzoyl chloride | Triethylamine | 1-Chloro-3-O-trityl-2-benzoyloxypropane |

| Acetic anhydride | 4-Dimethylaminopyridine (DMAP) | 1-Chloro-3-O-trityl-2-acetoxypropane |

Etherification , most commonly the Williamson ether synthesis, involves the deprotonation of the secondary alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide. byjus.comwikipedia.orgmasterorganicchemistry.comlumenlearning.com This alkoxide then acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) in an SN2 reaction to form the corresponding ether. byjus.comwikipedia.orgmasterorganicchemistry.comlumenlearning.com

| Alkylating Agent | Base | Product |

| Methyl iodide | Sodium hydride | 1-Chloro-2-methoxy-3-O-tritylpropane |

| Benzyl bromide | Potassium tert-butoxide | 1-Chloro-2-benzyloxy-3-O-tritylpropane |

| Ethyl tosylate | Sodium hydride | 1-Chloro-2-ethoxy-3-O-tritylpropane |

Oxidation Reactions and Their Selectivity

The secondary hydroxyl group of this compound can be oxidized to a ketone, yielding 1-chloro-3-(trityloxy)propan-2-one. The choice of oxidizing agent is crucial to ensure selectivity and avoid unwanted side reactions, particularly with the chlorine atom and the acid-labile trityl group.

Milder oxidizing agents are generally preferred. Reagents such as Pyridinium (B92312) chlorochromate (PCC) and Pyridinium dichromate (PDC) are effective for this transformation. chemistrysteps.comorganic-chemistry.orglibretexts.orgyoutube.commasterorganicchemistry.com These reagents are typically used in anhydrous solvents like dichloromethane (B109758) (DCM) to prevent over-oxidation. chemistrysteps.comorganic-chemistry.orglibretexts.orgyoutube.commasterorganicchemistry.com

More modern and selective methods include the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride at low temperatures, and the Dess-Martin periodinane (DMP) oxidation. youtube.com Both of these methods are known for their mild reaction conditions and high yields, making them suitable for substrates with sensitive functional groups like the trityl ether. youtube.com

| Oxidizing Agent | Solvent | Product |

| Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | 1-chloro-3-(trityloxy)propan-2-one |

| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Dichloromethane (DCM) | 1-chloro-3-(trityloxy)propan-2-one |

| Dess-Martin periodinane (DMP) | Dichloromethane (DCM) | 1-chloro-3-(trityloxy)propan-2-one |

Nucleophilic Substitution Reactions at the C-2 Position

The hydroxyl group at the C-2 position can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution. For example, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of pyridine yields the corresponding tosylate. This tosylate can then be displaced by a variety of nucleophiles.

A common application of this strategy is the introduction of an azide (B81097) group by reacting the tosylate with sodium azide (NaN₃). The resulting azido (B1232118) compound can be subsequently reduced to an amine, providing a route to chiral amino alcohols.

Another important intramolecular reaction is the formation of an epoxide. Treatment of this compound with a strong base, such as sodium hydride, can lead to deprotonation of the hydroxyl group, followed by an intramolecular SN2 reaction where the resulting alkoxide displaces the adjacent chlorine atom to form (trityloxymethyl)oxirane.

| Reagent | Product |

| 1. TsCl, Pyridine; 2. NaN₃ | 2-Azido-1-chloro-3-O-tritylpropane |

| Sodium hydride (NaH) | (Trityloxymethyl)oxirane |

Transformations of the Organochlorine Moiety

The chlorine atom in this compound is susceptible to nucleophilic displacement and can participate in elimination reactions.

Nucleophilic Displacement Reactions of the Chlorine Atom

The chlorine atom can be replaced by other nucleophiles through an SN2 mechanism. A classic example is the Finkelstein reaction, where the chloride is exchanged for an iodide by treatment with sodium iodide in acetone (B3395972). iitk.ac.inbyjus.comwikipedia.orgorganic-chemistry.org The precipitation of sodium chloride in acetone drives the reaction to completion. iitk.ac.inbyjus.comwikipedia.orgorganic-chemistry.org The resulting iodo-compound is often more reactive and can be used in subsequent coupling reactions.

Other nucleophiles, such as cyanide, thiocyanate (B1210189), and amines, can also displace the chloride, although reaction conditions may need to be optimized to avoid competing reactions at the hydroxyl group.

| Reagent | Solvent | Product |

| Sodium iodide (NaI) | Acetone | 1-Iodo-3-O-trityl-2-propanol |

| Sodium cyanide (NaCN) | Dimethyl sulfoxide (DMSO) | 1-Cyano-3-O-trityl-2-propanol |

| Potassium thiocyanate (KSCN) | Ethanol | 1-Thiocyanato-3-O-trityl-2-propanol |

Elimination Reactions Leading to Olefinic Derivatives

Treatment of this compound with a strong, non-nucleophilic base can induce an E2 elimination reaction to form an allylic alcohol, 3-(trityloxy)prop-1-en-2-ol. youtube.comutdallas.edu The base abstracts a proton from the C-2 carbon, and the chloride ion is expelled simultaneously, leading to the formation of a carbon-carbon double bond. youtube.comutdallas.edu Common bases used for this purpose include potassium tert-butoxide and 1,8-Diazabicycloundec-7-ene (DBU). The bulky trityl group can influence the stereochemical outcome of the elimination.

| Base | Solvent | Major Product |

| Potassium tert-butoxide | tert-Butanol | 3-(trityloxy)prop-1-en-2-ol |

| 1,8-Diazabicycloundec-7-ene (DBU) | Tetrahydrofuran (THF) | 3-(trityloxy)prop-1-en-2-ol |

Chemistry of the Trityl Protecting Group within the Compound Structure

The triphenylmethyl (trityl) group is a prominent protecting group in organic synthesis, particularly for primary alcohols, due to its steric bulk and specific reactivity. total-synthesis.com In the context of this compound, the trityl group is attached to the primary oxygen atom, forming a trityl ether. This linkage imparts hydrophobicity, which can aid in the purification of intermediates in carbohydrate chemistry, and its large size can direct reactions to other, less hindered parts of a molecule. total-synthesis.com The trityl group's stability and cleavage are highly dependent on the reaction conditions, allowing for its selective removal in the presence of other protecting groups. highfine.com

The trityl ether linkage in this compound exhibits marked stability under certain conditions while being labile under others. Generally, trityl ethers are stable in basic and nucleophilic environments. highfine.com However, they are sensitive to acidic conditions, with the rate of cleavage increasing with the acidity of the medium. researchgate.netacs.org Electron-donating groups on the phenyl rings of the trityl group, such as methoxy (B1213986) groups (forming MMT or DMT), increase the stability of the corresponding trityl cation, making the ether linkage even more acid-labile. highfine.com

| Condition | Stability of Trityl Ether | Notes |

|---|---|---|

| Strongly Acidic (e.g., TFA, HCl) | Labile | Rapid cleavage occurs. total-synthesis.comresearchgate.net |

| Mildly Acidic (e.g., Acetic Acid, Formic Acid) | Moderately Labile | Cleavage is possible, allowing for selective deprotection in the presence of more acid-stable groups like TBS ethers. total-synthesis.com |

| Neutral (pH 7) | Stable | Generally stable under neutral aqueous conditions. |

| Basic (e.g., Pyridine, NaOH) | Stable | The trityl group is stable under alkaline conditions. nih.gov |

| Oxidative Conditions | Generally Stable | Stable to many common oxidizing agents. |

| Reductive Conditions (e.g., H₂/Pd) | Labile | Can be cleaved by hydrogenolysis, although typically slower than benzyl ethers. highfine.com |

The deprotection of the trityl group from this compound under acidic conditions proceeds through a well-established SN1 mechanism. total-synthesis.com The process is initiated by the protonation of the ether oxygen by a Brønsted acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). total-synthesis.comresearchgate.net This protonation makes the alcohol a better leaving group. Subsequently, the carbon-oxygen bond cleaves, releasing the deprotected 1-chloro-2-propanol (B90593) and forming a highly stabilized triphenylmethyl cation, commonly known as the trityl cation. total-synthesis.com

The stability of the trityl cation is attributed to the extensive resonance delocalization of the positive charge over the three phenyl rings. This carbocation is known for its bright yellow color. Due to its reactivity, the trityl cation can potentially react with other nucleophiles present in the reaction mixture. To prevent undesired side reactions, nucleophilic scavengers such as triethylsilane or 2-methyl-2-butene (B146552) are often added to the reaction mixture to trap the cation. total-synthesis.com

Besides acid-catalyzed hydrolysis, several other methods can be employed to cleave the trityl ether in derivatives of this compound.

Lewis Acid-Mediated Deprotection: Lewis acids such as boron trifluoride etherate (BF₃·Et₂O), zinc bromide (ZnBr₂), or magnesium bromide (MgBr₂) can facilitate the deprotection of trityl ethers. total-synthesis.comrsc.org The mechanism is similar to that of Brønsted acids, involving coordination of the Lewis acid to the ether oxygen. This coordination enhances the leaving group ability of the alcohol, promoting the cleavage of the C-O bond. total-synthesis.com A reagent system combining a Lewis acid, a mild protic acid like hexafluoroisopropanol, and a reducing agent such as triethylsilane has been shown to be effective for the mild removal of trityl groups. rsc.orgresearchgate.net

Reductive Cleavage: The trityl group can be removed under various reductive conditions. highfine.com Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method, though the cleavage of trityl ethers is generally slower than that of benzyl (Bn) or carbobenzyloxy (Cbz) groups, which can allow for selective deprotection. highfine.com Another reductive method involves the use of dissolving metals, such as sodium in liquid ammonia (B1221849) (Na/NH₃(l)). highfine.com A room-temperature deprotection method utilizing metal acid catalysis (e.g., HgCl₂) coupled with sodium borohydride (B1222165) reduction has also been reported. researchgate.netnih.gov Additionally, visible light photocatalysis offers a pH-neutral condition for the cleavage of trityl ethers. organic-chemistry.org

In the synthesis of complex molecules derived from this compound, it is often necessary to protect multiple functional groups. Orthogonal protecting groups are crucial in such syntheses as they can be selectively removed in any order without affecting the others. iris-biotech.de The trityl group, with its specific lability to acid, is a valuable component of many orthogonal protection strategies. bham.ac.uk

For instance, a derivative of this compound could have another hydroxyl group protected with a tert-butyldimethylsilyl (TBDMS) ether and an amine group protected with a fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is base-labile, the trityl group is acid-labile, and the TBDMS group is removed with fluoride (B91410) ions. This allows for the sequential deprotection and reaction at each specific site.

| Protecting Group | Typical Cleavage Conditions | Orthogonal to Trityl Group? |

|---|---|---|

| Trityl (Tr) | Mild Acid (e.g., TFA, Acetic Acid) total-synthesis.comcommonorganicchemistry.com | N/A |

| tert-Butyldimethylsilyl (TBDMS) | Fluoride Ion (e.g., TBAF) | Yes |

| Benzyl (Bn) | Hydrogenolysis (H₂, Pd/C) libretexts.org | Yes |

| Fluorenylmethyloxycarbonyl (Fmoc) | Base (e.g., Piperidine) iris-biotech.de | Yes |

| Acetyl (Ac) | Base (e.g., K₂CO₃, MeOH) or Acid libretexts.org | Partially (depends on relative acid lability) |

| tert-Butoxycarbonyl (Boc) | Strong Acid (e.g., TFA) highfine.com | No (cleaved under similar conditions) |

Intramolecular Cyclization and Rearrangement Pathways

The structure of this compound, containing a chlorohydrin moiety (a chlorine atom and a hydroxyl group on adjacent carbons), predisposes it to intramolecular cyclization reactions. Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide. This alkoxide can then act as an internal nucleophile, displacing the adjacent chloride ion in an intramolecular Williamson ether synthesis. This reaction, known as the Darzens reaction, results in the formation of an epoxide ring.

In the case of this compound, treatment with a base such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH) would be expected to yield (trityloxymethyl)oxirane. The bulky trityl group at the 3-position is not expected to significantly hinder this cyclization, as the reaction occurs at the 1 and 2-positions.

Research on analogous compounds, such as propargyl ethers of 1-bromo-3-organyloxy-2-propanol, has shown that intramolecular cyclization is a feasible pathway. researchgate.net While the specific conditions and outcomes can be influenced by the nature of the halogen and the other substituents, the underlying principle of intramolecular nucleophilic substitution to form a cyclic ether is a common reactive pathway for such halohydrin derivatives.

Stereochemical Investigations of 1 Chloro 3 O Trityl 2 Propanol

Enantiomeric Forms and Chiral Purity Considerations

1-Chloro-3-O-trityl-2-propanol possesses a single chiral center at the carbon atom bearing the hydroxyl group (C2). Consequently, it exists as a pair of enantiomers: (R)-1-Chloro-3-O-trityl-2-propanol and (S)-1-Chloro-3-O-trityl-2-propanol. When synthesized without chiral control, the compound is produced as a racemic mixture, containing equal amounts of both enantiomers.

The enantiomeric purity, often expressed as enantiomeric excess (ee), is of paramount importance in fields such as pharmaceutical synthesis. The distinct three-dimensional arrangement of enantiomers can lead to significantly different interactions with other chiral molecules, such as enzymes and receptors in biological systems. Therefore, the biological activity of a chiral drug is often associated with only one of its enantiomers (the eutomer), while the other (the distomer) may be inactive or contribute to undesirable side effects. This necessity for enantiopure compounds drives the development of stereoselective synthetic methodologies.

Enantioselective Synthesis Methodologies

To obtain enantiomerically enriched or pure this compound, several strategic approaches are employed that avoid the formation of a racemic mixture or enable its separation.

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to steer a chemical reaction towards the preferential formation of one enantiomer. For the synthesis of chiral chloroalcohols, organocatalysis and transition-metal catalysis are prominent strategies. For instance, the enantioselective α-chlorination of carbonyl compounds can be achieved using chiral catalysts to generate key intermediates. While direct asymmetric synthesis of this compound is specific, the general principles are well-established. Chiral squaramide catalysts, for example, have been successfully used to promote the enantioselective reaction of silyl (B83357) ketene (B1206846) acetals with N-chlorosuccinimide (NCS), creating tertiary α-chloro esters with high enantioselectivity through non-covalent interactions. Similarly, chiral Brønsted acids can be used for the asymmetric protonation of catalytically generated prochiral chloroenamines, yielding chiral vicinal chloroamines, which are precursors to related chiral compounds.

Enzymatic kinetic resolution (EKR) is a widely used and highly effective method for separating the enantiomers of a racemic alcohol. This technique leverages the stereoselectivity of enzymes, most commonly lipases, which catalyze the acylation or hydrolysis of one enantiomer at a much higher rate than the other.

In a typical lipase-mediated resolution of a racemic chlorohydrin like this compound, an acyl donor such as vinyl acetate (B1210297) is used. The lipase (B570770), for example, Candida antarctica lipase B (CALB), selectively transfers the acetyl group to the hydroxyl group of one enantiomer, leaving the other enantiomer unreacted. This process results in a mixture of an acylated enantiomer and the unreacted alcohol enantiomer, which can then be separated by standard chromatographic techniques. High enantiomeric excesses (>99% ee) and conversions approaching the theoretical maximum of 50% have been reported for various chlorohydrins using this method. The choice of enzyme, acyl donor, solvent, and temperature are critical parameters that must be optimized to achieve high selectivity (E-value).

Table 1: Examples of Lipase-Catalyzed Kinetic Resolution of Chloroalcohols This table presents data from analogous chloroalcohol resolutions to illustrate the methodology's effectiveness.

| Enzyme | Substrate | Acyl Donor | Solvent | Enantiomeric Excess (ee) | Conversion |

|---|---|---|---|---|---|

| Pseudomonas aeruginosa Lipase (PAL) | (RS)-1-chloro-3-(piperidin-1-yl)propan-2-ol | Vinyl acetate | Toluene/Ionic Liquid | >98% | ~50% wikipedia.org |

| Candida antarctica Lipase B (CALB) | (RS)-1-chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol | Vinyl acetate | Acetonitrile | 99% (for R-chlorohydrin) | 38% nih.gov |

| Pseudomonas cepacia Lipase | (RS)-methyl 3-(4-(3-chloro-2-hydroxypropoxy)phenyl)propanoate | Vinyl acetate | Toluene | 98% (for R-chlorohydrin) | N/A dntb.gov.ua |

| Novozyme 435 (immobilized CALB) | Aromatic Morita-Baylis-Hillman Adducts | Acetic Anhydride (B1165640) | THF | >90% | ~50% nih.gov |

Chemo-enzymatic synthesis combines conventional chemical reactions with highly selective enzymatic transformations. A common and efficient strategy for producing enantiopure materials like (R)- or (S)-1-Chloro-3-O-trityl-2-propanol begins with the chemical synthesis of the racemic alcohol. This racemic mixture is then subjected to enzymatic kinetic resolution as described above.

This multi-step approach is frequently employed in the synthesis of pharmaceuticals. For example, the synthesis of the (S)-enantiomer of the β-blocker Betaxolol involves the initial chemical synthesis of a racemic chlorohydrin intermediate. This racemate is then resolved using CALB-catalyzed esterification, yielding the (R)-chlorohydrin with 99% ee. nih.gov This enantiopure intermediate is subsequently converted via a chemical amination step to the final active pharmaceutical ingredient, (S)-Betaxolol. nih.gov This strategy leverages the efficiency of chemical synthesis to create the basic molecular framework and the unparalleled selectivity of enzymes to introduce the correct stereochemistry.

Diastereoselective Transformations and Their Control

Diastereoselective transformations occur when a reaction creates a new stereocenter in a molecule that already contains at least one stereocenter. The control of such reactions is fundamental to the synthesis of complex molecules with multiple chiral centers. In the context of an enantiopure starting material like (S)-1-Chloro-3-O-trityl-2-propanol, any subsequent reaction that generates a new stereocenter can potentially form two diastereomers.

A classic example of a substrate-controlled diastereoselective reaction is the epoxidation of a chiral allylic alcohol. The existing stereocenter and, particularly, the hydroxyl group can direct the delivery of the oxidizing agent (e.g., m-CPBA) to one face of the double bond over the other. This facial selectivity is often governed by the formation of a hydrogen bond between the alcohol and the peroxide in the transition state, which directs the oxidant to the syn face. wikipedia.org The steric bulk of substituents, such as the large trityl group on the oxygen atom in this compound, would also play a significant role. If the hydroxyl group were unprotected, it would direct epoxidation; however, the bulky trityl protecting group would block that face, sterically directing reagents to the opposite (anti) face of a nearby reactive center. This interplay between directing groups and steric hindrance is a key principle in controlling diastereoselectivity.

Analytical Methodologies for Enantiomeric and Diastereomeric Purity Assessment

The determination of enantiomeric and diastereomeric purity is essential to validate the success of stereoselective syntheses. Several analytical techniques are routinely used for this purpose.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a primary method for determining enantiomeric excess. This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation. Polysaccharide-based columns (e.g., Chiralcel OD-H, AD-H) are commonly used for the resolution of chiral alcohols and their derivatives. doi.org

Gas Chromatography (GC): Similar to HPLC, chiral GC employs a capillary column with a CSP to separate volatile enantiomers.

Formation of Diastereomers: An alternative to direct chiral chromatography is the derivatization of the enantiomeric mixture with an enantiopure chiral derivatizing agent (CDA). For an alcohol like this compound, a common CDA is Mosher's acid chloride (MTPA-Cl). The reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated and quantified using standard, non-chiral chromatography (HPLC or GC). imc.ac.at

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR cannot distinguish between enantiomers in a standard achiral solvent, it is a powerful tool for analyzing the diastereomers formed by derivatization. The signals for specific protons in the two diastereomers will appear at different chemical shifts, and the enantiomeric excess can be determined by integrating these signals. Chiral solvating agents can also be used to induce temporary, non-covalent diastereomeric interactions, allowing for enantiomeric purity determination directly by NMR.

Table 2: Analytical Methods for Chiral Purity Assessment

| Methodology | Principle | Typical Application |

|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). | Direct separation and quantification of enantiomers in a mixture. doi.org |

| Chiral GC | Separation of volatile enantiomers on a Chiral Stationary Phase. | Analysis of volatile chiral compounds. |

| Derivatization followed by standard Chromatography/NMR | Conversion of enantiomers into diastereomers using a chiral derivatizing agent (e.g., Mosher's acid). Diastereomers are then separated and quantified. | Indirect but robust method for determining enantiomeric excess when direct methods are unavailable. imc.ac.at |

Stereochemical Mechanisms in Related 2-Propanol Derivatives

The stereochemical outcome of reactions involving 2-propanol derivatives is fundamentally dictated by the reaction mechanism. Control over stereochemistry is critical in synthetic organic chemistry, particularly in the preparation of chiral molecules like this compound. The primary mechanisms governing these transformations are nucleophilic substitution (SN1 and SN2) and enzymatic resolutions, each yielding distinct stereochemical results.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone of organic synthesis, and its stereochemical implications are well-understood. The two principal pathways, SN1 and SN2, lead to different stereoisomeric products.

SN2 Mechanism: The SN2 (substitution nucleophilic bimolecular) reaction proceeds in a single, concerted step. embibe.com The nucleophile attacks the electrophilic carbon from the side opposite to the leaving group, a process often referred to as "backside attack". youtube.com This mechanism invariably leads to an inversion of configuration at the chiral center. masterorganicchemistry.comlibretexts.org For a chiral 2-propanol derivative, such as one with an (R) configuration at the C2 carbon, an SN2 reaction will yield a product with an (S) configuration. The rate of this reaction is sensitive to steric hindrance; it is most efficient for primary and methyl halides and progressively slower for secondary halides. youtube.comchemicalnote.com

SN1 Mechanism: In contrast, the SN1 (substitution nucleophilic unimolecular) mechanism is a two-step process. chemicalnote.com The first and rate-determining step involves the departure of the leaving group to form a planar carbocation intermediate. utexas.edu This flat intermediate can then be attacked by the nucleophile from either face with nearly equal probability. utexas.edu Consequently, SN1 reactions occurring at a chiral center typically result in racemization , producing a nearly 50:50 mixture of enantiomers (both inversion and retention of configuration). libretexts.org Polar protic solvents, which can stabilize the carbocation intermediate, generally favor the SN1 pathway. libretexts.org

| Mechanism | Number of Steps | Intermediate | Stereochemical Outcome | Favored by |

|---|---|---|---|---|

| SN2 | One (Concerted) | Transition State | Inversion of Configuration | Strong Nucleophiles, Polar Aprotic Solvents |

| SN1 | Two | Carbocation | Racemization (Inversion + Retention) | Weak Nucleophiles, Polar Protic Solvents |

Neighboring Group Participation in Halohydrins

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method leverages the high stereoselectivity of enzymes, which are chiral catalysts. In a typical resolution of a racemic 2-propanol derivative, an enzyme, such as a lipase, will selectively catalyze a reaction (e.g., acylation or hydrolysis) on one enantiomer at a much faster rate than the other. wikipedia.org

For instance, in the resolution of a racemic alcohol using a lipase and an acylating agent like vinyl acetate, the enzyme might selectively acylate the (R)-enantiomer to form an (R)-ester, leaving the (S)-enantiomer of the alcohol largely unreacted. wikipedia.org This results in a mixture of an enantioenriched ester and the enantioenriched, unreacted alcohol, which can then be separated. Lipases from Candida rugosa and Pseudomonas cepacia are commonly used for these types of resolutions. wikipedia.orgnih.gov The efficiency of such a resolution is often described by the enantiomeric excess (ee) of the product and the unreacted starting material.

| Enzyme | Substrate | Product | Conversion (%) | Product ee (%) | Substrate ee (%) |

|---|---|---|---|---|---|

| Lipase from Candida antarctica (CALB) | (±)-Secondary Alcohol | (R)-Acetate | ~50 | >99 | >99 |

| Lipase from Pseudomonas cepacia (PSL) | (±)-1-Phenylethanol | (R)-1-Phenylethyl acetate | 48 | 98 | 92 |

Applications in Advanced Organic Synthesis and Medicinal Chemistry Intermediates

Role as a Precursor in Complex Molecular Architecture Construction

The strategic placement of three distinct functional groups within 1-Chloro-3-O-trityl-2-propanol allows for a stepwise and controlled manipulation of the molecule, making it an ideal precursor for the synthesis of intricate organic compounds. The trityl group offers selective protection of the primary hydroxyl group, while the secondary hydroxyl and the chlorine atom provide sites for subsequent chemical transformations.

Building Block for Nucleoside and Carbohydrate Derivatives

While direct literature examples detailing the use of this compound as a starting material for nucleoside and carbohydrate derivatives are not extensively documented, its structural motifs are highly relevant to the synthesis of these biomolecules. The trityl group is a well-established protecting group in carbohydrate chemistry, valued for its steric bulk which allows for the selective protection of primary hydroxyl groups. nih.gov This selective protection is a critical step in the multi-step synthesis of complex oligosaccharides and glycoconjugates, where regioselective manipulation of hydroxyl groups is paramount. mdpi.com

The chlorohydrin functionality of this compound can be readily converted to an epoxide, a key intermediate in the synthesis of nucleoside analogues. These analogues are crucial in the development of antiviral and anticancer agents. semanticscholar.orgmdpi.comnih.gov The epoxide ring can be opened by nucleophilic attack from the nitrogen of a nucleobase, leading to the formation of the core nucleoside structure. The trityl-protected hydroxyl group in the resulting structure would then be available for further functionalization or deprotection.

Table 1: Key Functional Groups of this compound and Their Roles in Synthesis

| Functional Group | Chemical Formula | Key Characteristics | Role in Synthesis |

| Trityl Ether | -O-C(C₆H₅)₃ | Bulky, acid-labile | Selective protection of primary hydroxyl groups |

| Secondary Alcohol | -OH | Nucleophilic, can be oxidized | Site for further functionalization or inversion of stereochemistry |

| Chlorohydrin | -CH(OH)CH₂Cl | Can be converted to an epoxide | Precursor for ring-opening reactions with nucleophiles |

Intermediate in the Synthesis of Pharmaceutical Agents (e.g., beta-adrenergic receptor blockers)

This compound and its derivatives are valuable intermediates in the synthesis of various pharmaceutical agents, most notably beta-adrenergic receptor blockers (β-blockers). nih.govnih.gov Many β-blockers, such as propranolol (B1214883), share a common structural feature: an aryloxypropanolamine side chain. The synthesis of these drugs often involves the reaction of a substituted phenol (B47542) with a three-carbon synthon that introduces the propanolamine (B44665) moiety.

In this context, this compound can serve as this three-carbon synthon. The synthesis typically proceeds through the following steps:

Reaction of the secondary hydroxyl group of this compound with a suitable activating agent.

Nucleophilic substitution of the chlorine atom by an aryloxide (derived from a phenol).

Conversion of the chlorohydrin to an epoxide, followed by ring-opening with an amine (such as isopropylamine (B41738) for the synthesis of propranolol).

Removal of the trityl protecting group under acidic conditions to yield the final β-blocker.

The use of the trityl group allows for the selective protection of the primary alcohol, preventing it from interfering with the key bond-forming reactions.

Construction of Polyfunctionalized Organic Scaffolds

The orthogonal nature of the functional groups in this compound makes it a suitable starting material for the construction of polyfunctionalized organic scaffolds. These scaffolds are core structures that can be further elaborated to create libraries of compounds for drug discovery and materials science.

The synthetic strategy often involves a series of selective transformations. For example, the secondary hydroxyl group can be oxidized to a ketone, which can then undergo a variety of carbonyl chemistry reactions. The chlorine atom can be displaced by a wide range of nucleophiles, introducing further diversity. Finally, the trityl group can be removed to reveal the primary hydroxyl group for subsequent reactions. This stepwise approach allows for the controlled introduction of multiple functional groups, leading to the creation of complex and diverse molecular architectures.

Chiral Building Block Utility in Asymmetric Synthesis

The central carbon atom of the propanol (B110389) backbone in this compound is a stereocenter. This means that the compound can exist as two enantiomers, (R)-1-Chloro-3-O-trityl-2-propanol and (S)-1-Chloro-3-O-trityl-2-propanol. These enantiomerically pure forms are highly valuable as chiral building blocks in asymmetric synthesis. mdpi.com

The biological activity of many drugs, including β-blockers, is often associated with a specific enantiomer. For instance, the (S)-enantiomer of propranolol is responsible for its β-blocking activity, while the (R)-enantiomer is significantly less active. nih.govntnu.no Therefore, the use of enantiomerically pure starting materials is crucial for the synthesis of single-enantiomer drugs.

The chiral versions of this compound can be used to introduce the desired stereochemistry into the final product. For example, starting with (R)-1-Chloro-3-O-trityl-2-propanol, a series of stereospecific reactions can be employed to synthesize (S)-propranolol. The stereocenter in the starting material directs the stereochemical outcome of the subsequent reactions, ensuring the formation of the desired enantiomer of the final product.

Table 2: Enantiomers of this compound and their Application in the Synthesis of (S)-Propranolol

| Enantiomer of Starting Material | Key Synthetic Step | Resulting Stereochemistry in Product | Final Product |

| (R)-1-Chloro-3-O-trityl-2-propanol | Epoxide formation and subsequent ring-opening with isopropylamine | Inversion of configuration at the stereocenter | (S)-Propranolol |

| (S)-1-Chloro-3-O-trityl-2-propanol | Epoxide formation and subsequent ring-opening with isopropylamine | Inversion of configuration at the stereocenter | (R)-Propranolol |

Advanced Analytical and Spectroscopic Characterization for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecular framework, connectivity, and chemical environment of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 1-Chloro-3-O-trityl-2-propanol is expected to show distinct signals for the protons of the propanol (B110389) backbone and the trityl protecting group. The large trityl group significantly influences the chemical environment of the entire molecule.

Trityl Group Protons (Ar-H): The fifteen protons on the three phenyl rings of the trityl group will produce complex multiplet signals in the aromatic region, typically expected between δ 7.20-7.50 ppm . The overlapping signals arise from the ortho, meta, and para protons of the phenyl rings.

Methine Proton (CH-OH): The single proton on the carbon bearing the hydroxyl group (C2) is expected to appear as a multiplet around δ 3.9-4.1 ppm . Its downfield shift is due to the deshielding effects of the adjacent hydroxyl and chloromethyl groups. The multiplicity will be a complex pattern due to coupling with the two diastereotopic protons on C1 and the two diastereotopic protons on C3.

Chloromethyl Protons (CH₂Cl): The two protons on the carbon adjacent to the chlorine atom (C1) are diastereotopic and will appear as two separate signals, likely as doublets of doublets. They are expected in the range of δ 3.6-3.8 ppm , shifted downfield by the electronegative chlorine atom.

Trityloxymethyl Protons (CH₂OTr): The two protons on the carbon attached to the trityl ether oxygen (C3) are also diastereotopic. They are expected to resonate as two doublets of doublets around δ 3.2-3.4 ppm .

Hydroxyl Proton (OH): The alcohol proton signal is typically a broad singlet, and its chemical shift is highly variable depending on solvent, concentration, and temperature. It can appear anywhere from δ 2.0-4.0 ppm and may exchange with D₂O, causing its signal to disappear.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Trityl (Aromatic) | 7.20 - 7.50 | Multiplet (m) | 15H |

| Methine (CHOH) | 3.9 - 4.1 | Multiplet (m) | 1H |

| Methylene (B1212753) (CH₂Cl) | 3.6 - 3.8 | Doublet of Doublets (dd) | 2H |

| Methylene (CH₂OTr) | 3.2 - 3.4 | Doublet of Doublets (dd) | 2H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The proton-decoupled ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.

Trityl Aromatic Carbons: The carbons of the three phenyl rings are expected to produce four distinct signals: one for the ipso-carbons (attached to the central quaternary carbon) around δ 143-144 ppm , and three for the ortho, meta, and para carbons in the typical aromatic region of δ 127-129 ppm .

Trityl Quaternary Carbon (C(Ph)₃): The central quaternary carbon of the trityl group is expected to have a characteristic signal around δ 86-88 ppm .

Methine Carbon (CHOH): The carbon bearing the hydroxyl group (C2) is anticipated to resonate around δ 70-72 ppm .

Trityloxymethyl Carbon (CH₂OTr): The carbon of the methylene group attached to the trityl ether (C3) is expected at approximately δ 65-67 ppm .

Chloromethyl Carbon (CH₂Cl): The carbon bonded to the chlorine atom (C1) will be shifted downfield and is predicted to appear around δ 46-48 ppm .

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Trityl (ipso-Ar C) | 143 - 144 |

| Trityl (o, m, p-Ar C) | 127 - 129 |

| Trityl (C(Ph)₃) | 86 - 88 |

| Methine (CHOH) | 70 - 72 |

| Methylene (CH₂OTr) | 65 - 67 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and provides structural information through analysis of fragmentation patterns. For this compound (C₂₂H₂₁ClO₂), the expected molecular weight is approximately 364.85 g/mol .

Molecular Ion Peak: Due to the presence of chlorine, the molecular ion will appear as an isotopic cluster. A peak for the ³⁵Cl isotope (M⁺) would be expected at m/z ≈ 364.8, and a peak for the ³⁷Cl isotope (M+2) would be seen at m/z ≈ 366.8, with a characteristic intensity ratio of approximately 3:1. However, the molecular ion for alcohols and large ethers can be weak or absent in electron ionization (EI) mass spectrometry.

Major Fragmentation Pathways:

Loss of Trityl Cation: The most prominent fragmentation is the cleavage of the C-O bond to release the highly stable triphenylmethyl (trityl) cation, [C(Ph)₃]⁺ , which would give a very intense base peak at m/z = 243 . This is a hallmark of trityl-protected compounds.

Alpha Cleavage: Cleavage of the C-C bonds adjacent to the oxygen atoms is also expected. Loss of a chloromethyl radical (•CH₂Cl) from the molecular ion would lead to a fragment at m/z ≈ 315.

Loss of Water: Dehydration, a common fragmentation for alcohols, could lead to a peak at M-18.

Loss of HCl: Elimination of hydrogen chloride could result in a fragment at M-36.

Table 3: Predicted Key Mass Spectrometry Fragments

| m/z | Identity of Fragment | Fragmentation Pathway |

|---|---|---|

| ~365 / 367 | [C₂₂H₂₁³⁵ClO₂]⁺ / [C₂₂H₂₁³⁷ClO₂]⁺ | Molecular Ion (M⁺, M+2) |

| 243 | [C(C₆H₅)₃]⁺ | Loss of •OCH(CH₂OH)CH₂Cl |

| 315 | [M - CH₂Cl]⁺ | α-Cleavage |

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of key functional groups. The IR spectrum of this compound would be dominated by features of the alcohol, the trityl group, and the alkyl halide.

O-H Stretch: A strong, broad absorption band characteristic of the alcohol hydroxyl group is expected in the region of 3600-3200 cm⁻¹ .

C-H Stretches (Aromatic): Sharp, medium-intensity peaks corresponding to the C-H stretching of the aromatic rings of the trityl group will appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹ ).

C-H Stretches (Aliphatic): Medium-to-strong absorptions for the C-H stretching of the propanol backbone will be observed just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹ ).

C=C Stretches (Aromatic): Several characteristic sharp peaks of medium intensity for the aromatic ring C=C stretching are expected in the 1600-1450 cm⁻¹ region. researchgate.net

C-O Stretches: Strong C-O stretching bands are expected. The C-O stretch of the secondary alcohol is typically around 1100 cm⁻¹ , while the C-O stretch of the trityl ether would also appear in the 1100-1000 cm⁻¹ region.

C-Cl Stretch: A medium-to-strong absorption corresponding to the C-Cl stretch is expected in the fingerprint region, typically between 800-600 cm⁻¹ .

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

|---|---|---|---|

| 3600 - 3200 | Alcohol (O-H) | Stretch | Strong, Broad |

| 3100 - 3000 | Aromatic (C-H) | Stretch | Medium, Sharp |

| 2960 - 2850 | Aliphatic (C-H) | Stretch | Medium-Strong |

| 1600 - 1450 | Aromatic (C=C) | Stretch | Medium, Sharp |

| 1100 - 1000 | Alcohol/Ether (C-O) | Stretch | Strong |

Chromatographic Methodologies for Purity Assessment and Reaction Progress (e.g., TLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

Thin-Layer Chromatography (TLC): TLC is an invaluable tool for qualitatively monitoring the progress of a tritylation reaction. nih.gov The starting material, a diol like 3-chloro-1,2-propanediol (B139630), is significantly more polar than the mono-tritylated product. On a silica (B1680970) gel plate, the product will have a much higher Retention Factor (Rf) value compared to the starting material. A typical TLC analysis would involve three lanes: the starting material, the reaction mixture, and a "co-spot" containing both. The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane. libretexts.orgchemistryhall.com

Gas Chromatography-Mass Spectrometry (GC-MS): While GC-MS is a powerful tool for separating and identifying volatile compounds, its application to this compound may be challenging. Due to the large trityl group, the compound is expected to have a high boiling point and may be thermally labile, potentially decomposing in the hot GC injection port. If analysis is possible, it would provide excellent purity assessment and confirm the molecular weight and fragmentation pattern discussed previously. Derivatization of the hydroxyl group may be required to increase volatility and thermal stability.

Chiroptical Spectroscopy for Enantiomeric Excess Determination (if applicable)

The C2 carbon of this compound is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers. If the compound is prepared through an asymmetric synthesis or a resolution process, determining its enantiomeric purity is crucial.

Applicability: Chiroptical spectroscopy is directly applicable to this molecule. Techniques like Vibrational Circular Dichroism (VCD) could potentially be used to analyze the enantiomeric excess (ee) and absolute configuration by comparing experimental spectra to theoretical calculations. nih.gov

Enantiomeric Excess (ee) Determination: The most common and practical method for determining the ee of such a compound is through chiral chromatography.

Chiral High-Performance Liquid Chromatography (HPLC): This is the preferred method for separating and quantifying the enantiomers. clockss.orgchromatographyonline.com The racemic mixture is passed through an HPLC column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification. By integrating the peak areas of the two enantiomers, the enantiomeric excess can be precisely calculated.

Computational Chemistry and Mechanistic Investigations

Theoretical Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a primary computational method used to map the potential energy surfaces of reactions, allowing for the identification of transition states and the calculation of activation energies. This insight is crucial for understanding reaction kinetics and selectivity.

The synthesis of 1-Chloro-3-O-trityl-2-propanol involves the chlorination of a propanediol (B1597323) backbone. Theoretical studies on the chlorination of glycerol (B35011), a closely related precursor, offer significant insights into this process. Computational models, primarily using DFT, have been employed to explore the reaction mechanism between glycerol and hydrogen chloride (HCl).

These studies propose a mechanism based on S_N2 reactions. researchgate.netconsensus.app Theoretical calculations indicate that the initial chlorination of glycerol can proceed without a catalyst, preferentially forming 3-monochloropropane-1,2-diol (a primary chlorohydrin), which aligns with the structure of the target molecule's backbone. researchgate.net The presence of a carboxylic acid catalyst, such as acetic acid, is shown to alter the pathway by forming ester and oxonium intermediates, which facilitates the reaction. researchgate.netconsensus.app

Computational results have also highlighted the inhibitory effect of water, a byproduct of the reaction. The formation of water can suppress the second chlorination step when the reaction is performed without a catalyst. researchgate.net The activation energies for the sequential chlorination steps of glycerol have been calculated, providing a quantitative basis for understanding the reaction kinetics. shd.org.rs

Table 1: Calculated Activation Energies for Catalyzed Glycerol Chlorination Steps

| Reaction Step | Catalyst | Computational Method | Calculated Activation Energy (kJ/mol) |

|---|---|---|---|

| Glycerol to 3-chloro-1,2-propanediol (B139630) | Adipic Acid | DFT | 30.7 shd.org.rs |

This table presents data from a kinetic study on glycerol chlorination, which serves as a model for the formation of the chloropropanol (B1252657) backbone.

The introduction of the bulky trityl (triphenylmethyl) group is a critical step in the synthesis of this compound. The tritylation of alcohols is generally understood to proceed via an S_N1 mechanism. nih.gov This pathway involves the formation of a stable triphenylmethyl carbocation (trityl cation) as a key intermediate.

A plausible mechanism, supported by experimental evidence, involves the initial generation of the trityl cation from a trityl source (like trityl chloride or trityl alcohol) with the aid of a Lewis or Brønsted acid catalyst. nih.gov The alcohol, acting as a nucleophile, then attacks the highly electrophilic trityl cation to form the trityl ether.

While specific DFT studies detailing the energy profile for the tritylation of a chloropropanol are scarce, the mechanism is well-suited for computational investigation. Such a study would focus on:

Calculating the energy required to form the trityl cation from the precursor.

Modeling the transition state of the nucleophilic attack by the alcohol's oxygen on the carbocation.

The stability of the trityl cation, due to the extensive resonance delocalization across the three phenyl rings, is a key factor that computational models would confirm as the driving force for the S_N1 pathway.

Conformational Analysis and Stereoselectivity Prediction

The three-dimensional structure and conformational flexibility of this compound are critical to its properties and interactions. Conformational analysis using computational methods can predict the most stable arrangements of the molecule's atoms.

Theoretical and spectroscopic analyses of the simpler analogue, 1-chloro-2-propanol (B90593), have shown that conformers with the Cl-C-C-O dihedral angle in a gauche orientation are strongly prevalent in both the gas phase and in solution. researchgate.net This preference is a result of balancing steric repulsion and stabilizing intramolecular interactions, such as hyperconjugation.

For the full this compound molecule, the conformational landscape is significantly more complex due to the bulky trityl group. Computational studies on other trityl-containing chiral alcohols have demonstrated that the transfer of structural information can occur from a permanent chiral center to the stereodynamic trityl group, influencing its propeller-like conformation. nih.gov This chirality transfer is mediated by subtle steric and electrostatic interactions. nih.gov A full conformational analysis of the target molecule would involve rotating the bonds around the C1-C2, C2-C3, and C3-O linkages to map the potential energy surface and identify the global energy minimum. Such an analysis would likely show a preferred gauche conformation for the chloropropanol backbone, with the trityl group oriented to minimize steric clash with the rest of the molecule.

Predicting stereoselectivity in its synthesis, particularly if a chiral center is desired at the C2 position, would require modeling the transition states for the reaction pathways leading to different stereoisomers. The difference in the calculated activation energies for these transition states would allow for a prediction of the product ratio.

Electronic Structure and Reactivity Modeling

The electronic structure of a molecule dictates its reactivity. DFT calculations are routinely used to analyze molecular orbitals, charge distributions, and other electronic properties. researchgate.netnih.gov For this compound, such an analysis would reveal key features:

Charge Distribution: Natural Bond Orbital (NBO) analysis could be used to calculate the partial atomic charges. This would likely show an electron-deficient carbon atom bonded to the chlorine (C1) due to the chlorine's electronegativity, making it susceptible to nucleophilic attack in certain reactions. The oxygen atoms of the hydroxyl and ether groups would exhibit negative partial charges.

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The HOMO is often localized on the oxygen of the secondary alcohol, indicating its role as a nucleophile or proton donor. The LUMO might be associated with the σ* anti-bonding orbital of the C-Cl bond, indicating its role as an electron acceptor in reactions involving chloride displacement. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity.

Bond Order Analysis: Computational methods can quantify the strength and nature of chemical bonds. researchgate.net This would confirm the single-bond nature of the carbon skeleton and the C-O and C-Cl bonds.

These electronic properties provide a theoretical foundation for predicting how the molecule will behave in different chemical environments and what reaction sites are most likely to be involved in further transformations.

Investigation of Intermolecular Interactions and Catalytic Effects

The behavior of this compound in a condensed phase is governed by intermolecular interactions. Computational studies on halogenated propanols have shown that molecules tend to form clusters, or supramolecular assemblies, through a network of hydrogen bonds. nih.govacs.org

DFT calculations can be used to quantify the strength of these interactions. For the target molecule, the most significant interactions would be:

Hydrogen Bonding: The secondary hydroxyl group can act as both a hydrogen bond donor (O-H) and acceptor (O:). The primary O-H···O interaction is predicted to be the strongest. nih.gov

Halogen Bonding: The chlorine atom can act as a weak hydrogen bond acceptor (O-H···Cl). nih.gov

Table 2: Calculated Interaction Energies for Dimers of Propanol (B110389) Derivatives

| Interaction Type | Interacting Molecules | Computational Method | Interaction Energy (kcal/mol) |

|---|---|---|---|

| Hydrogen Bond (O-H···O) | n-propanol | DFT | ≥ 5.0 nih.gov |

This table provides theoretical interaction energies for key bonding types present in propanol derivatives, illustrating the relative strengths of forces that would be present in this compound.

Computational modeling is also essential for understanding catalytic effects. For reactions involving this compound, a catalyst's role would be modeled by including the catalyst molecule in the simulation. This allows for the investigation of catalyst-substrate interactions, such as the formation of Lewis acid-base adducts, and demonstrates how the catalyst lowers the activation energy of a reaction by stabilizing the transition state. ornl.govescholarship.org

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Current Research Status

There are no significant, dedicated academic contributions or a discernible current research status for 1-Chloro-3-O-trityl-2-propanol in the available scientific literature. It is recognized as a synthetic intermediate, but detailed studies on its properties and applications are not published.

Emerging Synthetic Strategies and Methodological Innovations

While there are emerging synthetic strategies for chloropropanols and for the tritylation of alcohols, acs.orgnih.gov there is no specific literature on innovative methods for the synthesis of this compound. General methods would involve the selective protection of 3-chloro-1,2-propanediol (B139630) or the reaction of a protected glycidol (B123203) derivative.

Unexplored Chemical Transformations and Derivatization Potential

The chemical transformations of this compound remain largely unexplored in academic literature. Its structure suggests potential for reactions at the secondary alcohol and the carbon-chlorine bond, such as etherification, esterification, or substitution, leading to a variety of derivatives. However, specific examples and studies are lacking.

Future Directions in Stereoselective Synthesis and Novel Applications of this compound

Future research could focus on the development of efficient stereoselective syntheses of (R)- and (S)-1-Chloro-3-O-trityl-2-propanol, which would be valuable chiral building blocks. Investigation into their application in the synthesis of complex, biologically active molecules could unveil novel uses for this compound. Currently, such future directions are speculative due to the absence of foundational research.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 1-Chloro-3-O-trityl-2-propanol, and how can purity be optimized during synthesis?

- Methodological Answer : Synthesis typically involves trityl protection of the hydroxyl group followed by chlorination. Key parameters include reaction temperature (ideally 0–5°C for chlorination to minimize side reactions) and stoichiometric control of trityl chloride to prevent over-substitution. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended, with monitoring by TLC (Rf ~0.3 in 7:3 hexane:EtOAc). Purity >98% can be confirmed by HPLC (C18 column, acetonitrile/water mobile phase) and NMR (absence of δ 1.2–1.5 ppm signals for unreacted starting materials) .

Q. How should researchers characterize the physical and chemical properties of this compound?

- Methodological Answer : Key characterization includes:

- Melting Point : ~32–34°C (differential scanning calorimetry) .

- Boiling Point : ~202°C (dynamic distillation under reduced pressure) .

- Density : ~0.973 g/cm³ (pycnometer method at 20°C) .

- Spectroscopy : ¹H NMR (δ 7.2–7.5 ppm for trityl aromatic protons; δ 4.1–4.3 ppm for –CH2Cl) and ¹³C NMR (δ 85–90 ppm for trityl quaternary carbon) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for all manipulations.

- First Aid : Immediate rinsing with water for skin/eye contact (15+ minutes) and medical consultation if irritation persists .

- Storage : Inert atmosphere (argon) at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How does the steric bulk of the trityl group influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The trityl group creates steric hindrance, slowing SN2 reactions but favoring SN1 mechanisms in polar solvents (e.g., DMF or DMSO). Kinetic studies via GC-MS monitoring show a 3-fold decrease in reaction rate compared to non-tritylated analogs. Computational modeling (DFT at B3LYP/6-31G* level) predicts increased activation energy for backside attack .

Q. What analytical techniques are most effective for detecting trace impurities or degradation products in this compound?

- Methodological Answer :

- LC-MS/MS : Identifies hydrolyzed products (e.g., 3-O-trityl-2-propanol) with LOD <0.1 ppm.

- Headspace GC : Detects volatile chlorinated byproducts (e.g., chloroformates) at <50 ppb.

- Stability-Indicating Assays : Accelerated degradation studies (40°C/75% RH for 4 weeks) coupled with HPLC-DAD confirm shelf-life predictions .

Q. How can computational chemistry predict the regioselectivity of this compound in multi-step syntheses?

- Methodological Answer : Molecular dynamics simulations (AMBER force field) and frontier orbital analysis (HOMO/LUMO via Gaussian 16) predict preferential reactivity at the chlorinated carbon. QSAR models correlate substituent effects with reaction outcomes, validated by experimental kinetics (Arrhenius plots, Ea ≈ 45 kJ/mol) .

Q. What strategies mitigate racemization during chiral resolution of this compound derivatives?

- Methodological Answer : Use of chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (lipase-catalyzed acylations) minimizes racemization. Polarimetry and chiral HPLC (Chiralpak IA column) confirm enantiomeric excess (>99% ee) under low-temperature conditions (−20°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.